molecular formula C8H15N3S2 B12901319 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 139887-01-7

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12901319
CAS No.: 139887-01-7
M. Wt: 217.4 g/mol
InChI Key: FGDQJVOGFUEOFN-UHFFFAOYSA-N
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Description

5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of carbon disulfide (CS₂), hydrazine hydrate (N₂H₄·H₂O), and a haloalkane. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring, leading to a wide range of derivatives with different chemical properties .

Scientific Research Applications

5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. Additionally, the presence of sulfur and nitrogen atoms allows it to interact with biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:

  • 5-(Methylthio)-1,3,4-thiadiazol-2-amine
  • 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
  • 5-(Propylthio)-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylthio group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins. This unique feature makes it a valuable compound for research and industrial applications .

Properties

CAS No.

139887-01-7

Molecular Formula

C8H15N3S2

Molecular Weight

217.4 g/mol

IUPAC Name

5-(2-butylsulfanylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H15N3S2/c1-2-3-5-12-6-4-7-10-11-8(9)13-7/h2-6H2,1H3,(H2,9,11)

InChI Key

FGDQJVOGFUEOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC1=NN=C(S1)N

Origin of Product

United States

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